molecular formula C12H14ClN3 B1454009 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile CAS No. 91494-88-1

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile

Cat. No. B1454009
CAS RN: 91494-88-1
M. Wt: 235.71 g/mol
InChI Key: UHLXRDKLCQLGBB-UHFFFAOYSA-N
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Description

“2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile” is a chemical compound with the CAS Number: 91494-88-1. It has a molecular weight of 235.72 . The IUPAC name of this compound is [4-(4-chlorophenyl)-1-piperazinyl]acetonitrile .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the title compound was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .


Molecular Structure Analysis

The InChI code for “2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile” is 1S/C12H14ClN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,6-10H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Pharmacology: Antihistamine Development

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile: is a key intermediate in the synthesis of cetirizine, a widely used antihistamine . It exhibits high specificity for histamine H1 receptors, making it effective for managing allergies, hay fever, angioedema, and urticaria.

Medicinal Chemistry: Dopamine Receptor Ligands

This compound serves as a precursor for developing selective dopamine D4 receptor ligands . Such ligands have potential therapeutic applications in treating neurological disorders like Parkinson’s disease and drug addiction.

Organic Synthesis: Building Blocks for Complex Molecules

In organic synthesis, 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile is utilized to construct complex molecules containing α,β-unsaturated keto scaffolds . These scaffolds are significant in designing candidate cytotoxins that selectively alkylate thiols, avoiding the carcinogenic and mutagenic properties associated with nucleic acid alkylation.

Industrial Applications: Pharmaceutical Manufacturing

In the pharmaceutical industry, this compound is involved in the manufacturing of cetirizine and its related compounds, which are essential in producing antihistamine medications .

Regulatory Status: Compliance and Standards

The regulatory status of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile is governed by pharmaceutical standards and compliance requirements. It is crucial for manufacturers to adhere to these regulations to ensure the safety and efficacy of the pharmaceutical products derived from this compound .

properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLXRDKLCQLGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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